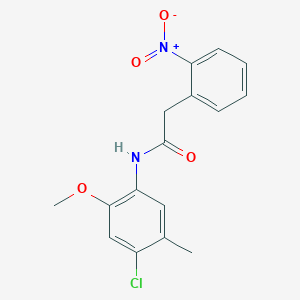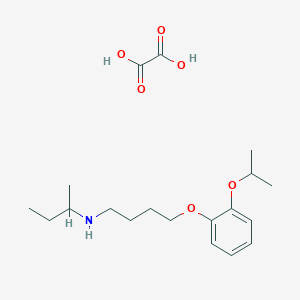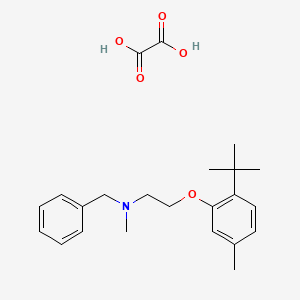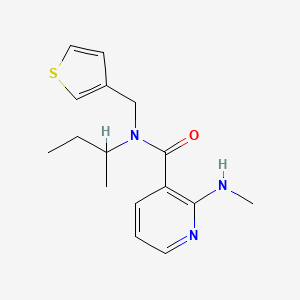![molecular formula C16H24N2O7 B4042599 N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-butanamine oxalate](/img/structure/B4042599.png)
N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-butanamine oxalate
Übersicht
Beschreibung
N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C16H24N2O7 and its molecular weight is 356.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15835111 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism Studies
Research in pharmacokinetics and metabolism can offer insights into how related compounds are absorbed, distributed, metabolized, and excreted in living systems. For instance, studies on selective androgen receptor modulators (SARMs) explore molecular properties and metabolic profiles to understand their pharmacokinetic characteristics in preclinical studies. Such research helps in identifying ideal pharmacokinetic profiles for therapeutic agents, providing a basis for studying N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-butanamine oxalate's behavior in biological systems (Wu et al., 2006).
Photochemical Studies
The study of photochemistry of organophosphorus compounds, such as butamifos, can provide insights into the photoinduced transformations that may be relevant for understanding the light-induced behavior of this compound. These investigations can reveal how exposure to light could influence the chemical's stability and reactivity, offering a pathway to explore light-sensitive applications of the compound (Katagi, 1993).
Metabolism by Liver Microsomes
Research into the metabolism of compounds by liver microsomes, such as the oxidation of N-hydroxyphentermine, can provide valuable information on how this compound might be processed by the liver. This can contribute to understanding its potential toxicity or therapeutic properties based on how it's metabolized in the body (Sum & Cho, 1979).
Oxidative Stability and Antioxidant Properties
Studies on the oxidative stability and antioxidant properties of compounds, such as nitroxides and their hydroxylamines, can offer insights into the potential oxidative stability of this compound. Understanding how these compounds react with radicals can provide a foundation for exploring antioxidant applications or stability under oxidative stress conditions (Samuni et al., 2002).
Eigenschaften
IUPAC Name |
N-[3-(3-methyl-4-nitrophenoxy)propyl]butan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.C2H2O4/c1-4-12(3)15-8-5-9-19-13-6-7-14(16(17)18)11(2)10-13;3-1(4)2(5)6/h6-7,10,12,15H,4-5,8-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWXVSWLSNVEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-N-methyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate](/img/structure/B4042556.png)


![4-{3-[(4-chlorophenyl)thio]propyl}-2,6-dimethylmorpholine oxalate](/img/structure/B4042566.png)
![3,5-Dimethyl-1-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4042567.png)
![[4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4042575.png)
![2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4042580.png)


![10'-bromo-5-fluoro-3'-(propylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4042590.png)
![1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B4042591.png)
![1-[3-(2-biphenylyloxy)propyl]-3-methylpiperidine oxalate](/img/structure/B4042609.png)
